molecular formula C9H11FN2 B1318852 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine CAS No. 952906-02-4

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine

Cat. No.: B1318852
CAS No.: 952906-02-4
M. Wt: 166.2 g/mol
InChI Key: NBKJEUUZJYTVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine ( 952906-02-4) is a fluorinated aromatic diamine of interest in advanced chemical research and development . This compound features a benzene ring core ortho-substituted with two amino groups and a fluorine atom, with one amino group further modified with an N-cyclopropyl substituent . The molecular formula is C9H11FN2, and it has a molecular weight of 166.20 g/mol . Aromatic diamines are versatile building blocks in medicinal and materials chemistry. They serve as key synthetic intermediates for the construction of complex heterocycles and are crucial monomers in the synthesis of high-performance polymers like polyimides . The incorporation of a cyclopropyl group is a significant strategy in molecular design; its high ring strain and unique electronic properties can influence the molecule's conformation, metabolic stability, and overall biological activity when used in pharmaceutical research . Similarly, the fluorine atom is a common bioisostere used to modulate a compound's polarity, binding affinity, and pharmacokinetic profile . As a multifunctional scaffold, this compound provides researchers with multiple reactive sites for further chemical exploration. It is typically supplied with a purity of 95% . Intended Use & Handling: This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety protocols should be followed, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKJEUUZJYTVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589881
Record name N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952906-02-4
Record name N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis typically begins with:

Key Steps

  • Reduction of Nitro Groups to Amines

    • The nitro groups in 4-fluoro-1,2-dinitrobenzene are reduced to amines using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This step is crucial for forming the diamine structure.
    • Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be used under specific conditions.
  • Cyclopropylation

    • Cyclopropylamine is introduced through a nucleophilic substitution reaction. This step replaces one of the amine groups with a cyclopropyl group, resulting in the target compound.

Alternative Industrial Methodologies

Selective Substitution Approach

An alternative method involves:

  • Reacting 4-fluoroaniline derivatives with cyclopropylamine under controlled conditions.
  • The reaction is typically carried out in polar solvents like methanol or ethanol at low temperatures (0–5 °C) to ensure selective substitution without side reactions.

Acetylation and Reduction

In some cases, intermediates are acetylated before reduction:

  • The nitro compound is acetylated to form an N-acetyl derivative.
  • Reduction of this intermediate yields the corresponding diamine compound.
  • Final hydrolysis removes acetyl groups to yield 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine.

Reaction Conditions and Optimization

Step Reagents/Conditions Outcome
Reduction of Nitro Groups H₂ gas, Pd/C catalyst; or LiAlH₄ in THF Conversion of nitro groups to amines
Cyclopropylation Cyclopropylamine, methanol/ethanol, 0–5 °C Introduction of cyclopropyl group
Acetylation (optional) Acetic anhydride, pyridine Formation of N-acetyl derivative
Hydrolysis (optional) Acidic or basic hydrolysis Removal of acetyl group to yield final product

Example Experimental Procedure

Procedure for Reduction and Cyclopropylation

  • Dissolve 4-fluoro-1,2-dinitrobenzene in ethanol.
  • Add palladium on carbon catalyst and introduce hydrogen gas at room temperature under constant stirring.
  • Monitor the reaction until complete reduction is achieved (via TLC or GC-MS).
  • Filter off the catalyst and concentrate the solution.
  • Add cyclopropylamine dropwise to the reaction mixture at 0–5 °C and stir for several hours.
  • Purify the product by recrystallization or chromatography.

Yield and Purity

Typical yields range from 70–90%, depending on reaction conditions and purification methods.

Comparative Analysis of Methods

Method Advantages Disadvantages
Direct Reduction + Substitution Simple setup, fewer steps Requires precise control of conditions
Acetylation + Reduction Improved selectivity Additional steps increase complexity
Industrial Scale Methods High yield, scalable Requires specialized equipment

Chemical Reactions Analysis

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and other nucleophilic species.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzene-1,2-diamine Derivatives

Compound Name N1 Substituent N2 Substituent Fluorine Position Molecular Weight
1-N-Cyclopropyl-4-fluoro-1,2-diamine Cyclopropyl H 4 196.23*
4-Fluoro-N1,N1-dipropyl-1,2-diamine Propyl (x2) H 4 210.30
1-N-Ethyl-4-fluoro-1,2-diamine Ethyl H 4 168.19*
1-N-(2-Chloro-4-fluorophenyl)-1,2-diamine 2-Chloro-4-fluorophenyl H 4 255.68*
4-(Substituted)-5-fluoro-1,2-diamine Variable (e.g., alkyl) H 5 Varies

*Calculated based on molecular formula.

Key Observations :

  • Cyclopropyl vs.
  • Fluorine Position : 4-Fluoro derivatives exhibit distinct electronic effects compared to 5-fluoro isomers, influencing reactivity in coupling reactions (e.g., benzimidazole synthesis) .
  • Aromatic vs.

Critical Analysis :

  • The cyclopropyl group’s rigidity may improve pharmacokinetic properties in drug design but could reduce solubility compared to ethyl/propyl groups .
  • Fluorine at the 4-position enhances metabolic stability, a trait shared with 4-fluoro-N1,N1-dipropyl-1,2-diamine .

Insights :

  • Cyclopropyl-containing diamines may share handling challenges with other amine derivatives, such as air sensitivity .

Biological Activity

1-N-cyclopropyl-4-fluorobenzene-1,2-diamine (CAS No. 952906-02-4) is an organic compound that has garnered attention in various fields of chemical and biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and sterics.
  • Fluorine Atom : Attached to the benzene ring, this halogen can modulate electronic properties and enhance biological activity.
  • Amino Groups : Two amine functionalities that are crucial for interaction with biological targets.

The molecular formula is C9H11FN2C_9H_{11}FN_2, with a molecular weight of approximately 168.19 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclopropylamine and 4-fluoro-1,2-dinitrobenzene.
  • Reduction Steps : Nitro groups are reduced to amines using hydrogen gas in the presence of palladium on carbon.
  • Cyclopropylation : The introduction of cyclopropylamine through nucleophilic substitution leads to the formation of the target compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl and fluorine groups enhances binding affinity and specificity. It may function through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Research has highlighted the potential applications of this compound in drug discovery and development. Notable findings include:

  • A study demonstrated that analogs containing cyclopropyl and fluorine substitutions showed improved metabolic stability compared to their unsubstituted counterparts, indicating a potential for higher efficacy in vivo .
  • Another investigation revealed that compounds similar to this compound exhibited significant activity against specific cancer cell lines, suggesting its utility in oncology .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-1,2-phenylenediamineLacks cyclopropyl groupModerate enzyme inhibition
1-N-Cyclopropyl-4-chlorobenzene-1,2-diamineChlorine instead of fluorineAltered reactivity
1-N-Cyclopropyl-4-methylbenzene-1,2-diamineMethyl group replaces fluorineReduced hydrophobicity

Q & A

Q. Can this compound be integrated into polymers or coordination complexes for electronic applications?

  • Methodological Answer : The fluorophenyl group enhances thermal stability, making it suitable for high-performance polymers. Coordination with transition metals (e.g., Cu²⁺) can yield conductive complexes. Characterization via cyclic voltammetry and TGA is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.